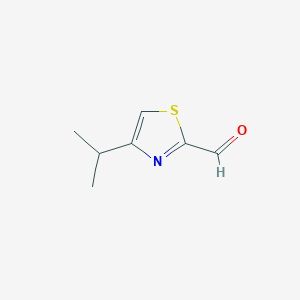
4-Isopropyl-1,3-thiazole-2-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives, including structures similar to 4-Isopropyl-1,3-thiazole-2-carbaldehyde, involves multi-step chemical reactions. For example, one-pot synthesis methods have been reported, combining valine, arenealdehydes, and mercaptoacetic acid to yield thiazolidin-4-ones with good yields, which can be related to the synthesis mechanisms of similar thiazole derivatives (Cunico et al., 2007).
Molecular Structure Analysis
The molecular structure of thiazole compounds, including 4-Isopropyl-1,3-thiazole-2-carbaldehyde, is characterized by the presence of a thiazole ring. The structure can be analyzed using NMR techniques and, for specific derivatives, X-ray crystallography to determine the arrangement of atoms and the configuration of the molecule (Cunico et al., 2007).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions. For instance, they can participate in copper-catalyzed oxidative coupling reactions with amidines, leading to the synthesis of trisubstituted imidazole carbaldehydes. These reactions are significant for constructing complex molecular frameworks with high atom economy and under mild conditions (Li et al., 2015).
Physical Properties Analysis
The physical properties of thiazole derivatives like 4-Isopropyl-1,3-thiazole-2-carbaldehyde include solubility, melting point, and boiling point, which can be influenced by the substituents on the thiazole ring. These properties are essential for determining the compound's applicability in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of thiazole derivatives include acidity, basicity, reactivity towards nucleophiles and electrophiles, and photochemical behavior. These properties are crucial for their reactivity and functionality in different chemical reactions and applications.
References:
- (Cunico et al., 2007)
- (Li et al., 2015)
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity of Heterocyclic Compounds
A significant area of research involving "4-Isopropyl-1,3-thiazole-2-carbaldehyde" is the synthesis of new heterocyclic compounds with potential antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. For instance, Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles, demonstrating that these compounds exhibit notable analgesic and anti-inflammatory activities (Abdel-Wahab, B. F., Abdel-Gawad, H., Awad, G., & Badria, F., 2012). Similarly, Tayade and Sekar (2017) developed a novel thiazole-based carbaldehyde as a potential sensor for fluoride ions, showcasing its ability to enhance fluorescence in the presence of fluoride due to intramolecular charge transfer mechanisms (Tayade, Rajratna P., & Sekar, N., 2017).
Molecular Conductivity and Structural Studies
Another interesting application is found in the study by Filatre-Furcate et al. (2016), which explored the electronic structure and conductivity of molecules derived from "4-Isopropyl-1,3-thiazole-2-carbaldehyde." They found that bulky substituents can influence the solid-state structures and charge mobility of organic semiconductors, contributing to a better understanding of molecular metals and conducting systems (Filatre-Furcate, Agathe et al., 2016).
Anticancer and Antiviral Research
Research on novel thiazole derivatives has also revealed potential anticancer and antiviral activities. Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes, which showed promising antimitotic activity against leukemia and significant effects against various viruses, highlighting the potential of such compounds in developing new therapeutic agents (Lozynskyi, A. et al., 2016).
Eigenschaften
IUPAC Name |
4-propan-2-yl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(2)6-4-10-7(3-9)8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNPOHDDKJGVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454554 | |
| Record name | 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-1,3-thiazole-2-carbaldehyde | |
CAS RN |
184154-42-5 | |
| Record name | 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

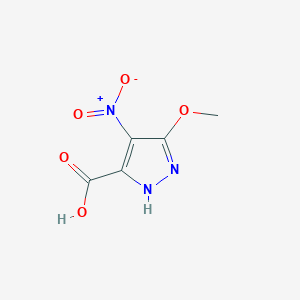
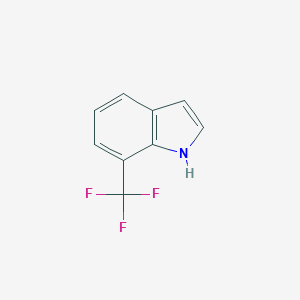

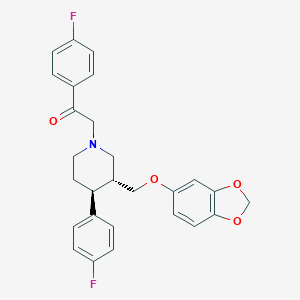

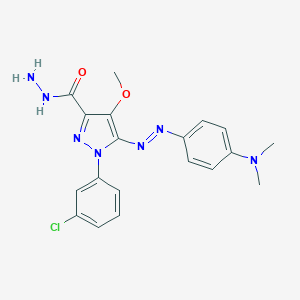
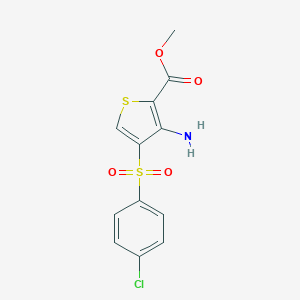


![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
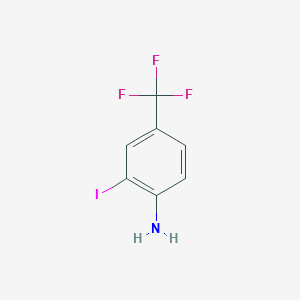
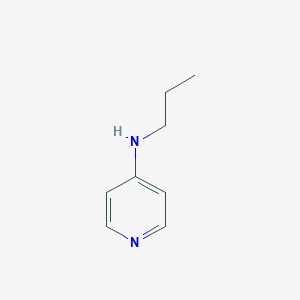
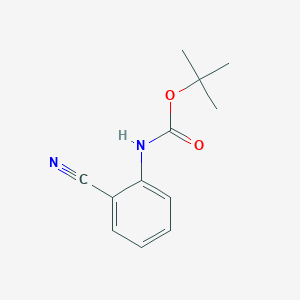
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)